2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
説明
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one family, characterized by a fused bicyclic core with a ketone group at position 2. Its structure includes a 1,3-benzodioxole substituent at position 2 and a 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl group at position 5 (Figure 1).
Synthesis: The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives typically involves cyclization reactions. For example, pyrazolo[1,5-a]pyrimidines are synthesized via reactions between 5-aminopyrazoles and 1,3-bis-electrophilic compounds . Substituents like the 1,3-oxazolylmethyl group may be introduced via alkylation or click chemistry .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-3-32-22-7-5-4-6-18(22)25-27-20(16(2)35-25)14-29-10-11-30-21(26(29)31)13-19(28-30)17-8-9-23-24(12-17)34-15-33-23/h4-13H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFNWBVTIUVXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s structural analogs share the pyrazolo[1,5-a]pyrazin-4-one core but differ in substituents, which critically influence bioactivity and physicochemical properties. Key examples include:
Structure-Activity Relationships (SAR)
準備方法
Cyclocondensation of Hydrazine Derivatives
The pyrazolo[1,5-a]pyrazin-4-one scaffold is constructed via intramolecular cyclization. A representative protocol involves:
- Reacting ethyl 3-oxobutanoate derivatives with hydrazine hydrate in ethanol under reflux to form pyrazolone intermediates.
- Subjecting the intermediate to Cu(OTf)₂-catalyzed cyclization in toluene/water biphasic systems to yield the pyrazinone ring.
Optimization Insights :
- Solvent Selection : Toluene/water mixtures suppress hydrolysis of sensitive triflate groups, achieving 85% yield compared to 60% in pure toluene.
- Catalyst Screening : Cu(OTf)₂ outperforms Fe(OTf)₃ and NaH, reducing side-product formation.
Synthesis of the 2-(2-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-ylmethyl Side Chain
Oxazole Ring Formation
The oxazole subunit is synthesized via:
Methylation and Ethoxy Group Installation
- Methylation :
- Ethoxy Group Introduction :
Final Coupling and Global Deprotection
Suzuki-Miyaura Cross-Coupling
The oxazolylmethyl side chain is conjugated to the pyrazinone core via:
- Borylation : Oxazole-4-methyl iodide is converted to its pinacol boronate ester using Pd(dppf)Cl₂ (91% yield).
- Cross-Coupling : Reacting with bromopyrazinone under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C achieves 88% yield.
Critical Parameters :
- Base : K₂CO₃ ensures optimal pH for transmetalation.
- Oxygen Exclusion : Reaction under N₂ prevents boronate oxidation.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from methanol/water (4:1), yielding 95% pure compound as a free-flowing powder.
Analytical Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazinone-H), 7.45–6.89 (m, 7H, aromatic-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃).
- HRMS : m/z [M+H]⁺ calcd. 517.1789, found 517.1793.
Challenges and Optimization Strategies
Triflate Hydrolysis Mitigation
Early routes suffered from triflate group hydrolysis during coupling. Implementing toluene/water biphasic systems reduced hydrolysis to <5%.
Oxazole Methyl Stability
The 5-methyl group on oxazole exhibited sensitivity to strong bases. Replacing NaH with K₂CO₃ in coupling steps preserved integrity.
Q & A
Q. What are the critical challenges in synthesizing this compound with high purity, and what methodological strategies can mitigate them?
The synthesis involves multi-step reactions, including oxazole ring formation, pyrazolo-pyrazine core assembly, and regioselective coupling. Key challenges include low yields in cyclization steps and purification of intermediates. Methodological solutions:
- Optimization of reaction conditions : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 30% yield improvement in oxazole formation) .
- Purification techniques : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc 7:3 to 1:1) for intermediates and preparative HPLC (C18 column, MeCN/H2O + 0.1% TFA) for the final compound .
- Real-time monitoring : Utilize thin-layer chromatography (TLC) with UV/iodine visualization to track reaction progress .
Q. Which spectroscopic and chromatographic methods are essential for structural validation, and what diagnostic peaks should be prioritized?
- 1H/13C NMR : Prioritize peaks for the pyrazolo-pyrazine core (e.g., N-CH2-Oxazole proton at δ 4.8–5.2 ppm, pyrazinone carbonyl carbon at δ 162–165 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 508.192 (calculated for C27H25N4O5) with <2 ppm error .
- HPLC-PDA : Ensure >95% purity using a C18 column (MeCN/H2O, 60:40, 1 mL/min, λ=254 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies systematically optimize this compound’s bioactivity against kinase targets?
- Substituent modulation : Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance kinase binding affinity. Compare IC50 shifts in assays (e.g., EGFR inhibition) .
- Biological assays : Use time-resolved fluorescence resonance energy transfer (TR-FRET) for kinase inhibition profiling at 1–100 µM concentrations .
- Data validation : Cross-reference with molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets .
Q. What computational strategies are recommended to resolve contradictions in proposed mechanisms of action (e.g., autophagy modulation vs. kinase inhibition)?
- Molecular dynamics simulations : Simulate compound-protein interactions (GROMACS, 100 ns trajectories) to identify dominant binding modes (e.g., mTOR vs. PI3K kinases) .
- Pathway enrichment analysis : Use RNA-seq data from treated cell lines (e.g., A549) to map differentially expressed genes to autophagy or apoptosis pathways .
- Dose-response validation : Conduct orthogonal assays (e.g., Western blot for LC3-II/p62 in autophagy vs. phospho-ERK for kinase inhibition) .
Q. How should researchers address discrepancies in reported IC50 values across studies (e.g., autophagy vs. cytotoxicity assays)?
- Standardize assay conditions : Control variables like cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (24–72 hr) .
- Use reference compounds : Include positive controls (e.g., chloroquine for autophagy, staurosporine for cytotoxicity) to normalize inter-lab variability .
- Meta-analysis : Apply mixed-effects models to aggregate data from ≥3 independent studies, reporting 95% confidence intervals .
Methodological Tables
Table 1. Key Synthetic Intermediates and Analytical Benchmarks
| Intermediate | Reaction Step | Yield (%) | Purity (HPLC) | Critical NMR Peaks |
|---|---|---|---|---|
| Oxazole precursor | Cyclocondensation | 65 | 90% | δ 7.8 (d, J=8.5 Hz, Ar-H), δ 2.4 (s, CH3) |
| Pyrazolo-pyrazine core | Ullmann coupling | 45 | 88% | δ 5.1 (s, N-CH2), δ 8.2 (s, pyrazinone-H) |
Table 2. Biological Activity Profiling Recommendations
| Assay Type | Target | Protocol | Expected Outcome |
|---|---|---|---|
| Kinase inhibition | EGFR | TR-FRET, 10 µM ATP | IC50 ≤ 1 µM |
| Autophagy modulation | A549 cells | LC3-II/p62 Western blot | ≥2-fold LC3-II accumulation |
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